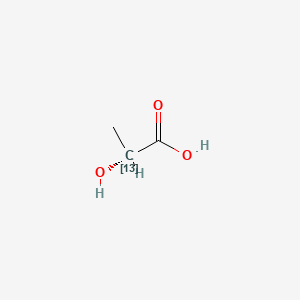

D-(-)-Lactic acid-13C-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C3H6O3 |

|---|---|

Peso molecular |

91.07 g/mol |

Nombre IUPAC |

(2R)-2-hydroxy(213C)propanoic acid |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i2+1 |

Clave InChI |

JVTAAEKCZFNVCJ-GUVXASRRSA-N |

SMILES isomérico |

C[13C@H](C(=O)O)O |

SMILES canónico |

CC(C(=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Understanding D-lactic Acid Pathways with 13C Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-lactic acid, a stereoisomer of the more common L-lactic acid, is typically present in mammalian tissues in very low amounts. However, elevated levels of D-lactic acid can lead to D-lactic acidosis, a serious metabolic condition characterized by encephalopathy and severe metabolic acidosis, often observed in patients with short bowel syndrome.[1][2] The primary sources of D-lactic acid in humans are the metabolic activities of gut bacteria and the endogenous methylglyoxal (B44143) pathway.[1][3] Understanding the dynamics of D-lactic acid production is crucial for diagnosing and managing associated pathologies and for developing targeted therapeutic interventions.

Stable isotope labeling, particularly with 13C, is a powerful technique for tracing metabolic pathways in real-time.[4] By supplying cells or organisms with a 13C-labeled substrate, such as [U-13C]-glucose, researchers can track the incorporation of the 13C atoms into downstream metabolites.[4] This methodology, known as 13C Metabolic Flux Analysis (13C-MFA), allows for the precise quantification of the flow of carbons through various metabolic networks, providing invaluable insights into cellular metabolism in both healthy and diseased states.[5][6] This guide details the core pathways of D-lactic acid production, provides comprehensive experimental protocols for 13C tracer analysis, and explains how to present and interpret the resulting data.

Core Metabolic Pathways of D-Lactic Acid Production

While gut microbiota are a significant source of D-lactic acid, mammalian cells can also produce it endogenously, primarily through the methylglyoxal pathway. This pathway serves as a detoxification route for methylglyoxal, a reactive dicarbonyl compound formed as a byproduct of glycolysis.

The Methylglyoxal Pathway

The methylglyoxal pathway converts glycolytic intermediates into D-lactate. It involves two key enzymes: glyoxalase I (GLO1) and glyoxalase II (GLO2). The process begins with the non-enzymatic conversion of the glycolytic intermediates dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) to methylglyoxal. GLO1 then catalyzes the reaction of methylglyoxal with glutathione (B108866) (GSH) to form S-D-lactoylglutathione. Finally, GLO2 hydrolyzes this intermediate to yield D-lactate and regenerate GSH.[3] Tracing 13C from labeled glucose through this pathway can quantify its contribution to the overall D-lactate pool.

Caption: The Methylglyoxal Pathway for D-Lactate Production.

Experimental Methodologies

A typical 13C labeling experiment involves selecting an appropriate tracer, labeling cells or organisms, extracting metabolites, and analyzing their isotopic enrichment using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4]

Overall Experimental Workflow

The process from experimental design to data analysis follows a structured workflow. It begins with the selection of a 13C-labeled substrate and culminates in the calculation of metabolic fluxes, which quantify the in vivo rates of metabolic reactions.[7]

Caption: General workflow for 13C metabolic flux analysis.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is adapted from standard procedures for steady-state labeling experiments.[4]

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.

-

Media Preparation: Prepare the 13C-labeling medium. For tracing glucose metabolism, use a glucose-free medium base (e.g., DMEM) supplemented with dialyzed fetal bovine serum, and replace standard glucose with the desired concentration of a 13C-labeled glucose tracer (e.g., [U-13C]-glucose).

-

Labeling: Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed 13C-labeling medium.

-

Incubation: Incubate the cells for a period sufficient to reach isotopic steady state. This time varies depending on the pathway of interest; for glycolytic intermediates and lactate (B86563), this is typically achieved within hours, while TCA cycle intermediates may take longer.[8][9] A common duration is 24 hours.[4]

Protocol 2: Metabolite Extraction

This protocol outlines a common method for quenching metabolism and extracting polar metabolites.

-

Quenching: To halt all enzymatic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching/extraction solvent, typically an 80:20 methanol/water solution, pre-chilled to -80°C.[4]

-

Cell Lysis: Place the culture plate on dry ice or at -80°C for at least 15 minutes to ensure complete quenching and to facilitate cell lysis.[4]

-

Harvesting: Scrape the cells from the plate using a cell scraper and transfer the entire cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

-

Protein and Lipid Removal: Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis. The sample can be stored at -80°C or dried down under nitrogen gas for later reconstitution.

Protocol 3: Analytical Measurement and Distinction of D/L-Lactate (B1674914)

Distinguishing between D- and L-lactate is critical and cannot be achieved by standard MS or NMR.

-

Mass Spectrometry (LC-MS/GC-MS):

-

Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of 13C from a labeled substrate results in a predictable mass shift in downstream metabolites.[4] For example, pyruvate (B1213749) derived from [U-13C]-glucose will have a mass shift of +3 (M+3).

-

Analysis: Analyze the extracted metabolites using high-resolution MS. Determine the Mass Isotopomer Distribution (MID) for lactate and its precursors, which shows the fraction of the metabolite pool containing 0, 1, 2, or 3 labeled carbons (M+0, M+1, M+2, M+3).

-

Chiral Chromatography: To separate D- and L-lactate, specialized chiral columns must be used in the liquid chromatography (LC) setup prior to MS analysis.

-

-

NMR Spectroscopy with Chiral Shift Reagents:

-

Principle: While conventional 1H NMR cannot distinguish between lactate stereoisomers, the addition of a chiral NMR shift reagent can resolve the resonances of D- and L-lactate.[3]

-

Procedure: After extraction and reconstitution in an appropriate buffer, add a chiral lanthanide shift reagent (e.g., Yb3+-based reagent) to the sample.[3]

-

Analysis: Acquire 1H NMR spectra. The chiral reagent will induce separate, distinct peaks for D-lactate and L-lactate, allowing for their independent quantification and 13C enrichment analysis.[3]

-

Data Presentation and Analysis

Quantitative Data Summary

The primary output of a 13C labeling experiment is the mass isotopomer distribution (MID) for key metabolites. This data reveals the extent of label incorporation and provides clues about the active metabolic pathways. The data should be summarized in clear tables for comparison across different experimental conditions.

Table 1: Hypothetical Mass Isotopomer Distribution (%) for Key Metabolites This table illustrates representative data from an experiment using [U-13C]-glucose to trace D-lactate production via the methylglyoxal pathway.

| Metabolite | M+0 | M+1 | M+2 | M+3 |

| Pyruvate | 10.5 | 1.5 | 3.0 | 85.0 |

| L-Lactate | 11.2 | 1.6 | 3.2 | 84.0 |

| D-Lactate | 65.8 | 2.2 | 7.0 | 25.0 |

| Citrate | 30.1 | 5.7 | 45.2 | 4.5 |

-

Interpretation of Table 1:

-

The high M+3 enrichment in Pyruvate and L-Lactate (~85%) indicates a dominant flux from [U-13C]-glucose through glycolysis.[10]

-

The lower M+3 enrichment in D-Lactate (25%) suggests that while it is derived from glucose, other unlabeled sources may contribute, or the pathway flux is lower.

-

The complex pattern for Citrate (high M+2) reflects the entry of M+2 Acetyl-CoA (from M+3 Pyruvate) into the TCA cycle.[10]

-

Metabolic Flux Analysis (13C-MFA)

While MIDs provide qualitative insights, 13C-MFA is a computational method used to quantify intracellular fluxes.[5][9] It involves:

-

Model Construction: A stoichiometric model of the relevant metabolic network is created.

-

Data Input: The model is fed with experimentally measured data, including the MIDs of key metabolites and substrate uptake/product secretion rates (e.g., glucose consumption and lactate production).[8]

-

Flux Calculation: Computational algorithms then solve for the set of metabolic fluxes that best explains the observed 13C labeling patterns.[6]

The output is a quantitative flux map, providing absolute or relative rates for each reaction in the network.

Table 2: Example Metabolic Flux Data This table shows hypothetical flux values (relative to glucose uptake rate of 100) calculated using 13C-MFA.

| Pathway | Reaction | Relative Flux (Condition A) | Relative Flux (Condition B) |

| Glycolysis | Glucose -> G3P | 100.0 | 125.0 |

| LDH | Pyruvate -> L-Lactate | 85.2 | 110.5 |

| PDH | Pyruvate -> Acetyl-CoA | 9.8 | 8.1 |

| Methylglyoxal | G3P -> D-Lactate | 1.5 | 4.2 |

| TCA Cycle | Citrate Synthase | 9.8 | 8.1 |

-

Interpretation of Table 2:

-

This data quantifies the flow of carbon through different branches.

-

In this example, switching from Condition A to B (e.g., a drug treatment) increases overall glycolysis and shunts more carbon towards both L- and D-lactate production, while reducing flux into the TCA cycle. This type of analysis is critical for understanding the metabolic rewiring caused by disease or therapeutic intervention.[4]

-

References

- 1. D-Lactate: Implications for Gastrointestinal Diseases [mdpi.com]

- 2. D-Lactic Acidosis in Humans: Review of Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of glucose-derived d- and l-lactate in cancer cells by the use of a chiral NMR shift reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 8. cancer.northwestern.edu [cancer.northwestern.edu]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Abundance and Endogenous Production of D-Lactic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-lactic acid, the dextrorotatory stereoisomer of lactate (B86563), has long been considered a secondary metabolite with minimal physiological relevance in mammals. However, emerging research has illuminated its significant roles in various biological processes, ranging from microbial metabolism to mammalian pathophysiology. This technical guide provides a comprehensive overview of the natural abundance of D-lactic acid in diverse environments and its endogenous production within mammalian systems. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key metabolic and signaling pathways. Understanding the nuances of D-lactic acid's origins and functions is paramount for developing novel diagnostics and therapeutics targeting conditions where its metabolism is dysregulated.

Natural Abundance of D-Lactic Acid

D-lactic acid is predominantly a product of microbial fermentation. Its presence is widespread in environments rich in microbial activity, particularly in fermented foods and beverages. The concentration of D-lactic acid can vary significantly depending on the specific microorganisms involved in the fermentation process and the available substrates.

D-Lactic Acid in Microbial Cultures

Numerous bacterial species are known to produce D-lactic acid. Lactic acid bacteria (LAB) are the most prominent producers, with different genera and species exhibiting varying capacities for D- and L-lactate synthesis.[1] Some bacteria, such as Staphylococcus aureus and Escherichia coli, also produce D-lactic acid as a metabolic byproduct.[2]

Table 1: D-Lactic Acid Concentrations in Various Bacterial Cultures

| Bacterial Species | D-Lactic Acid Concentration (mmol/L) | Culture Conditions | Reference |

| Staphylococcus aureus | 10.99 (maximal) | 48h incubation | [2] |

| Escherichia coli | 1.22 (maximal) | Not specified | [2] |

| Staphylococcus epidermidis | 0.48 (maximal) | 144h incubation | [2] |

| Streptococcus pyogenes | 0.12 (maximal) | 48h incubation | [2] |

| Enterococcus faecalis | 0.12 (maximal) | 144h incubation | [2] |

| Lactobacillus acidophilus | 1.08 - 11.7 | Not specified | [1] |

| Levilactobacillus brevis | 1.08 - 11.7 | Not specified | [1] |

| Lactobacillus bulgaricus | 1.08 - 11.7 | Not specified | [1] |

| Bifidobacterium sp. | 0.31 - 13.9 | Not specified | [1] |

| Leuconostoc sp. | 0.72 - 20.3 | Not specified | [1] |

D-Lactic Acid in Fermented Foods and Beverages

The consumption of fermented products is a primary exogenous source of D-lactic acid for humans. The levels of D-lactic acid in these products are highly variable.

Table 2: D-Lactic Acid Concentrations in Fermented Foods and Beverages

| Food/Beverage | D-Lactic Acid Concentration | Reference |

| Kimchi (commercial) | 17 - 57 mmol/L | [3] |

| Sauerkraut (commercial) | 68.96 - 103.62 mmol/L | [3] |

| Yogurt | 29 - 122 mmol/L | [4] |

| Fermented Milk | 0.9% (w/v) total lactate | [5] |

| Kefir | Up to 2% (w/v) total lactate | [5] |

Endogenous Production and Physiological Levels of D-Lactic Acid in Mammals

In contrast to its abundance in the microbial world, D-lactic acid is produced in only minute quantities in mammals under normal physiological conditions.[6] The primary endogenous source is the glyoxalase system, which detoxifies methylglyoxal (B44143), a byproduct of glycolysis.[7][8]

The Methylglyoxal Pathway

The methylglyoxal pathway is the main route for endogenous D-lactic acid synthesis. Methylglyoxal, a reactive dicarbonyl compound, is converted to S-D-lactoylglutathione by the enzyme glyoxalase I (Glo1). Subsequently, glyoxalase II (Glo2) hydrolyzes S-D-lactoylglutathione to yield D-lactic acid and regenerate glutathione.[7]

Physiological Concentrations

Under normal conditions, the concentration of D-lactic acid in human plasma is extremely low, typically in the nanomolar to low micromolar range.[6] This is in stark contrast to L-lactate, which is present at much higher concentrations.

Table 3: Physiological and Pathological Concentrations of D-Lactic Acid in Humans

| Sample Type | Condition | D-Lactic Acid Concentration | Reference |

| Plasma | Normal | Undetectable to 0.025 mmol/L | [4] |

| Plasma | Normal | <0.010 mmol/L | [4] |

| Serum | Normal | 13 - 90 µmol/L | [9] |

| Urine | Normal | 0 - 4.1 mcg/mg creatinine | [10] |

| Plasma | Short Bowel Syndrome | >3 mmol/L | [4] |

| Plasma | Short Bowel Syndrome (case) | 5.23 mmol/L | [11] |

| Plasma | Short Bowel Syndrome (case) | 7.84 mmol/L (originally reported as 784 mmol/L, likely a typo) | [12] |

| Plasma | Short Bowel Syndrome (case) | 11.2 mmol/L | [13] |

| Plasma | Intestinal Ischemia | 0.2 mmol/L (vs. 2.2 mmol/L L-lactate) | [2] |

| Infected Ascitic Fluid | Bacterial Infection | ≥0.15 mmol/L | [14] |

| Infected Pleural Fluid | Bacterial Infection | ≥0.15 mmol/L | [14] |

| Infected Synovial Fluid | Bacterial Infection | ≥0.15 mmol/L | [14] |

| Infected Cerebrospinal Fluid | Bacterial Infection | ≥0.15 mmol/L | [14] |

Pathophysiological Significance and Signaling Pathways

Elevated levels of D-lactic acid are primarily associated with D-lactic acidosis, a serious complication most commonly seen in individuals with short bowel syndrome.[15][16] In this condition, malabsorbed carbohydrates are fermented by colonic bacteria, leading to a massive overproduction of D-lactic acid, which is then absorbed into the bloodstream.[12]

Recent studies have begun to elucidate the cellular signaling pathways modulated by D-lactic acid. It has been shown to enter cells via the monocarboxylate transporter 1 (MCT1) and subsequently activate several key signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways, leading to the production of pro-inflammatory cytokines like IL-6 and IL-8.[17][18]

Experimental Protocols: Quantification of D-Lactic Acid

Accurate quantification of D-lactic acid is crucial for both research and clinical diagnostics. Enzymatic assays are the most common methods, utilizing the specificity of D-lactate dehydrogenase (D-LDH).

Principle of the Enzymatic Assay

The quantification of D-lactic acid is based on a two-step enzymatic reaction. First, D-LDH oxidizes D-lactate to pyruvate (B1213749), with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the initial D-lactic acid concentration. To drive the reaction to completion, the pyruvate formed is subsequently converted to D-alanine by D-glutamate-pyruvate transaminase (D-GPT) in the presence of excess D-glutamate.[19]

Generalized Protocol for D-Lactic Acid Quantification

This protocol provides a general framework for the enzymatic determination of D-lactic acid in biological samples. Specific details may vary depending on the commercial kit used.

Materials:

-

D-Lactate Assay Kit (containing buffer, NAD+, D-GPT, D-LDH, and D-lactic acid standard)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

-

Cuvettes or 96-well microplates

-

Micropipettes

-

Reagents for sample preparation (e.g., perchloric acid, potassium hydroxide (B78521), Carrez reagents)

Sample Preparation:

-

Clear Liquids (e.g., wine, filtered culture media): Can often be used directly or after dilution to bring the D-lactic acid concentration into the assay's linear range (typically 0.005 to 0.30 g/L).[20]

-

Dairy Products (e.g., yogurt, milk): Deproteinization is required. A common method involves treatment with Carrez reagents followed by filtration.[19]

-

Tissue Samples: Homogenize the tissue in perchloric acid, followed by neutralization with potassium hydroxide and centrifugation to remove precipitated proteins.[6][20]

-

Serum/Plasma: Deproteinization is necessary. This can be achieved by adding perchloric acid or metaphosphoric acid, followed by centrifugation. The acidic supernatant is then neutralized.[9][21]

Assay Procedure (Manual Method):

-

Set up: Label cuvettes for a blank (reagents only) and samples.

-

Pipetting:

-

Pipette the assay buffer and NAD+ solution into each cuvette.

-

Add the D-GPT enzyme solution and mix.

-

Add the sample solution to the respective cuvettes.

-

-

Initial Absorbance (A1): Mix the contents of the cuvettes and measure the absorbance at 340 nm after approximately 3 minutes.

-

Reaction Initiation: Add the D-LDH solution to each cuvette to start the reaction.

-

Final Absorbance (A2): Mix and incubate at room temperature for approximately 5-10 minutes, or until the reaction is complete. Measure the final absorbance at 340 nm.

-

Calculation:

-

Calculate the change in absorbance (ΔA) for each sample by subtracting A1 from A2, after correcting for the blank.

-

Determine the concentration of D-lactic acid in the sample using a standard curve or by applying the Beer-Lambert law with the known extinction coefficient of NADH.

-

Conclusion and Future Directions

The study of D-lactic acid has evolved from a niche area of microbiology to a field with significant implications for human health and disease. This guide has synthesized the current knowledge on its natural abundance and endogenous production, providing quantitative data and methodological frameworks to aid researchers in their investigations. The clear association of elevated D-lactic acid with specific pathologies, such as short bowel syndrome, and its emerging role in inflammatory signaling, underscore its importance as both a biomarker and a potential therapeutic target.

Future research should focus on several key areas:

-

Expanding the quantitative database: More comprehensive studies are needed to quantify D-lactic acid levels in a wider variety of foods, microbial species, and patient populations.

-

Elucidating metabolic pathways: A deeper understanding of the regulation of the methylglyoxal pathway and the enzymes involved in D-lactate metabolism in mammals is required.

-

Investigating signaling mechanisms: Further exploration of the downstream effects of D-lactic acid-induced signaling is crucial to unravel its precise role in inflammation and other cellular processes.

-

Developing advanced analytical techniques: The development of more rapid, sensitive, and cost-effective methods for D-lactic acid quantification will be vital for its broader application in clinical diagnostics.

By continuing to explore the multifaceted nature of D-lactic acid, the scientific community can unlock new avenues for the diagnosis, treatment, and prevention of a range of metabolic and inflammatory disorders.

References

- 1. Journal of Dairy Science and Biotechnology [ejmsb.org]

- 2. In vitro evaluation of microbial D- and L-lactate production as biomarkers of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Evaluation of D-Lactate Pathophysiology: New Insights into the Mechanisms Involved and the Many Areas in Need of Further Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is lactate an undervalued functional component of fermented food products? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Methylglyoxal pathway - Wikipedia [en.wikipedia.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. D-Lactate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. mmcneuro.wordpress.com [mmcneuro.wordpress.com]

- 12. casereports.bmj.com [casereports.bmj.com]

- 13. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. D-lactic acid measurements in the diagnosis of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Factors associated with D-lactic acidosis in pediatric intestinal failure: A case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. D-Lactic Acidosis: An Underrecognized Complication of Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. D-Lactate Increases Cytokine Production in Bovine Fibroblast-Like Synoviocytes via MCT1 Uptake and the MAPK, PI3K/Akt, and NFκB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 21. assaygenie.com [assaygenie.com]

D-Lactic Acid Versus L-Lactic Acid in Physiological Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactic acid, a fundamental product of glycolysis, exists as two stereoisomers: D-lactic acid and L-lactic acid. While structurally similar as mirror images, their physiological roles, metabolic pathways, and implications in health and disease are markedly distinct. L-lactic acid is the predominant enantiomer in mammals, serving as a key metabolic fuel and signaling molecule. In contrast, D-lactic acid is primarily of microbial origin, and its accumulation in mammals can lead to pathological conditions, most notably D-lactic acidosis characterized by metabolic acidosis and neurotoxicity. This technical guide provides a comprehensive overview of the core differences between D- and L-lactic acid, detailing their metabolism, physiological concentrations, and signaling functions. It includes a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of their metabolic and signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

The stereoisomers of lactic acid, L-(+)-lactic acid and D-(-)-lactic acid, are chiral molecules that rotate plane-polarized light in opposite directions.[1] In mammalian physiology, L-lactic acid is the naturally produced and predominantly utilized form, playing a crucial role in energy metabolism and cellular signaling.[1] Conversely, D-lactic acid is found in mammals at much lower concentrations and is largely derived from the metabolism of gut microbiota.[2] While the body has a limited capacity to metabolize D-lactic acid, its overproduction and accumulation can lead to significant health issues.[1] This guide will delve into the distinct characteristics and physiological impacts of these two isomers.

Metabolism of L-Lactic Acid and D-Lactic Acid

The metabolic pathways for L- and D-lactic acid are stereospecific, involving distinct enzymes.

2.1. L-Lactic Acid Metabolism

L-lactic acid is produced from pyruvate (B1213749), the end-product of glycolysis, by the enzyme L-lactate dehydrogenase (L-LDH), which is abundant in mammalian tissues.[3] This reaction is reversible and is coupled with the interconversion of NADH and NAD+.[3] L-lactate can be transported between cells and tissues to be used as an energy source. For instance, during intense exercise, L-lactate produced in muscles can be transported to the liver and heart, where it is converted back to pyruvate and enters the Krebs cycle for aerobic energy production.[4]

2.2. D-Lactic Acid Metabolism

Mammalian cells produce only minute amounts of D-lactic acid through the methylglyoxal (B44143) pathway.[2] The primary source of D-lactic acid in humans is the fermentation of carbohydrates by gut bacteria, such as certain species of Lactobacillus and Bifidobacterium.[5] Mammals possess a limited capacity to metabolize D-lactic acid, primarily through the action of the mitochondrial enzyme D-2-hydroxyacid dehydrogenase (also referred to as D-lactate dehydrogenase).[1][6] This enzyme converts D-lactate to pyruvate.[1]

Quantitative Data: Concentrations and Enzyme Kinetics

The following tables summarize key quantitative data related to D-lactic acid and L-lactic acid in physiological and pathological contexts.

Table 1: Physiological and Pathological Concentrations of L- and D-Lactic Acid

| Analyte | Condition | Fluid | Concentration | Citation |

| L-Lactic Acid | Rest | Blood | 0.5-2.0 mmol/L | [1] |

| Intense Exercise | Blood | >20 mmol/L | [7] | |

| Normal | CSF | 1.52 ± 0.54 mmol/L | [8] | |

| D-Lactic Acid | Normal | Blood | 5-20 µmol/L | [2] |

| Normal | CSF | 10.98 ± 5.15 µmol/L | [8] | |

| D-Lactic Acidosis | Blood | >3 mmol/L | [6] | |

| Short Bowel Syndrome | Feces | Significantly increased | [9] |

Table 2: Kinetic Parameters of Human Lactate (B86563) Dehydrogenases

| Enzyme | Substrate | K_m_ | V_max_ | Tissue/Source | Citation |

| L-Lactate Dehydrogenase (LDH) | Pyruvate | 0.63 ± 0.04 mM (Normal Breast Tissue) | 1747 ± 68 mU/mg protein | Breast Tissue | [4] |

| Pyruvate | 0.78 ± 0.12 mM (Tumor Breast Tissue) | 4034 ± 348 mU/mg protein | Breast Tissue | [4] | |

| L-Lactate | 10.73 ± 0.54 mM (Normal Breast Tissue) | - | Breast Tissue | [4] | |

| L-Lactate | 21.78 ± 1.07 mM (Tumor Breast Tissue) | - | Breast Tissue | [4] | |

| NADH | 0.33 ± 0.01 mM (Normal Breast Tissue) | 1370 ± 52 mU/mg protein | Breast Tissue | [4] | |

| NADH | 0.3 ± 0.01 mM (Tumor Breast Tissue) | 2788 ± 111 mU/mg protein | Breast Tissue | [4] | |

| NAD+ | 0.5 ± 0.06 mM (Normal Breast Tissue) | - | Breast Tissue | [4] | |

| NAD+ | 0.99 ± 0.2 mM (Tumor Breast Tissue) | - | Breast Tissue | [4] | |

| D-2-Hydroxyacid Dehydrogenase | D-2-Hydroxyglutarate | - | - | Human | [1] |

| D-Lactate | - | Weak activity (0.16 ± 0.01 µmol/min/mg) | Human | [1] |

Signaling Pathways

Both L- and D-lactic acid have emerged as signaling molecules, though the roles of L-lactic acid are more extensively characterized.

4.1. L-Lactic Acid Signaling

L-lactate acts as a ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[10] Activation of GPR81 by L-lactate in adipocytes leads to the inhibition of lipolysis.[10] In the brain, L-lactate signaling is implicated in neuroprotection and synaptic plasticity.[11] A recently discovered signaling function of L-lactate is its role in histone modification. L-lactate can be a precursor for histone lysine (B10760008) lactylation, a novel epigenetic mark that can regulate gene expression.[12]

4.2. D-Lactic Acid Signaling

The signaling roles of D-lactic acid are less understood. However, its accumulation is associated with distinct neurological symptoms, suggesting a direct interaction with neural pathways. The neurotoxic effects of D-lactate appear to be independent of acidosis, pointing towards a specific signaling or disruptive mechanism.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of D- and L-lactic acid.

5.1. Induction of D-Lactic Acidosis in an Animal Model (Calf Model)

-

Objective: To induce D-lactic acidosis to study its pathophysiological effects, particularly neurotoxicity.

-

Animals: Holstein calves (e.g., 32 ± 11 days old, 70 ± 10 kg).

-

Procedure:

-

Surgically catheterize the jugular vein for intravenous infusion and the atlanto-occipital space for cerebrospinal fluid (CSF) sampling.[13]

-

Prepare isomolar (B1166829) solutions of DL-lactic acid, L-lactic acid, hydrochloric acid (as a control for acidosis), and saline (as a negative control).[13]

-

Infuse the solutions intravenously over a period of 6 hours.[13]

-

Monitor neurological signs (e.g., ataxia, level of consciousness) at regular intervals.[13]

-

Collect blood and CSF samples before, during, and after the infusion period for analysis of pH, blood gases, and D- and L-lactic acid concentrations.[13]

-

5.2. Chiral Separation and Quantification of Lactic Acid Enantiomers by HPLC

-

Objective: To accurately measure the concentrations of D- and L-lactic acid in biological samples.

-

Method: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

-

Sample Preparation:

-

For urine or plasma samples, perform a solid-phase extraction to remove interfering substances. A common choice is an Oasis HLB cartridge.[8]

-

-

Chromatographic Conditions:

-

Column: A chiral column is essential. Examples include Chirobiotic T (teicoplanin-based) or a column with a D-penicillamine stationary phase.[14][15]

-

Mobile Phase: A common mobile phase for chiral separation of lactic acid is an aqueous solution of copper sulfate, sometimes with an organic modifier like isopropyl alcohol.[15] For LC-MS/MS, a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) can be used.[16]

-

Detection: UV detection (e.g., at 254 nm) is commonly used.[15] For higher sensitivity and specificity, tandem mass spectrometry (MS/MS) can be employed.[14]

-

Flow Rate: Typically around 1.0 mL/min.[15]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[15]

-

-

Quantification: Generate calibration curves using standard solutions of pure L- and D-lactic acid of known concentrations.[15]

5.3. Assay for L-Lactate Signaling via GPR81

-

Objective: To investigate the activation of the GPR81 receptor by L-lactate.

-

Cell Line: A cell line expressing GPR81, such as CHO-K1 cells transiently transfected with the GPR81 gene.[10]

-

Method 1: GTPγS Binding Assay

-

Prepare cell membranes from GPR81-expressing cells.

-

Incubate the membranes with varying concentrations of L-lactate in the presence of [35S]GTPγS.

-

The binding of the agonist (L-lactate) to the G_i_-coupled GPR81 receptor will stimulate the binding of [35S]GTPγS.

-

Measure the amount of bound [35S]GTPγS by scintillation counting to determine the EC_50_ for L-lactate.[10]

-

-

Method 2: cAMP Accumulation Assay

-

Culture GPR81-expressing cells.

-

Treat the cells with forskolin (B1673556) (to stimulate adenylyl cyclase and increase cAMP levels) in the presence of varying concentrations of L-lactate.

-

Activation of the G_i_-coupled GPR81 by L-lactate will inhibit adenylyl cyclase, leading to a decrease in cAMP accumulation.[10]

-

Measure intracellular cAMP levels using a commercially available ELISA kit.

-

5.4. Detection of Histone Lactylation

-

Objective: To identify and quantify histone lactylation in response to changes in lactate levels.

-

Method: Western Blotting and Mass Spectrometry.

-

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., HeLa cells or primary macrophages) and treat with exogenous lactate or inhibitors of lactate production to modulate intracellular lactate levels.[12]

-

Histone Extraction: Isolate histones from the cell nuclei.

-

Western Blotting:

-

Separate the extracted histones by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody specific for lactylated lysine (Kla).[12]

-

Use an antibody against a total histone (e.g., H3) as a loading control.

-

-

Mass Spectrometry:

-

Digest the histone proteins with an enzyme like trypsin.

-

Analyze the resulting peptides by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify specific lactylation sites.[12]

-

-

Mandatory Visualizations

Metabolic Pathways of L- and D-Lactic Acid

Caption: Metabolic pathways of L- and D-lactic acid.

L-Lactate Signaling via GPR81

Caption: L-Lactate signaling pathway via the GPR81 receptor.

Experimental Workflow for Chiral HPLC Analysis

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

The distinction between D-lactic acid and L-lactic acid is critical for understanding various physiological and pathological processes. While L-lactic acid is an integral part of mammalian energy metabolism and cellular signaling, D-lactic acid is primarily a microbial metabolite with the potential for toxicity when it accumulates. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians. Further investigation into the specific signaling mechanisms of D-lactic acid and the full extent of histone lactylation's role in gene regulation will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Lactate regulates pathological cardiac hypertrophy via histone lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Lactate Dehydrogenase Isoenzymes by Rapid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alliedacademies.org [alliedacademies.org]

- 9. tycmhoffman.com [tycmhoffman.com]

- 10. zen-bio.com [zen-bio.com]

- 11. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lactate and lysine lactylation of histone regulate transcription in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianscientist.com [asianscientist.com]

- 14. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]

- 15. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Exploring Microbial D-Lactic Acid Production with 13C Tracers: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The production of optically pure D-lactic acid is crucial for the synthesis of high-quality poly-lactic acid (PLA) bioplastics. Optimizing microbial factories for high-yield D-lactic acid production requires a deep understanding of cellular metabolism. 13C Metabolic Flux Analysis (13C-MFA) is a powerful technology that uses carbon isotope tracers to quantify the flow of metabolites through intracellular pathways. This guide provides a technical overview of the principles, experimental protocols, and data interpretation involved in using 13C tracers to explore and engineer microbial D-lactic acid production.

Principles of 13C Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a sophisticated technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] The core principle involves introducing a substrate labeled with the stable isotope 13C, such as [1-¹³C]glucose or uniformly labeled [U-¹³C]glucose, into a microbial culture.[2] As the microorganism metabolizes the labeled substrate, the 13C atoms are distributed throughout the metabolic network, incorporating into various intermediates and final products like D-lactic acid.[2]

The specific arrangement of 13C atoms in these downstream metabolites, known as isotopomer patterns, is highly dependent on the active metabolic pathways and their relative fluxes.[2] By measuring these labeling patterns using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR), researchers can computationally reconstruct the flow of carbon through the cell's metabolic network.[3] This provides invaluable, quantitative insights into cellular physiology, revealing metabolic bottlenecks, identifying competing pathways, and guiding rational metabolic engineering strategies to enhance the production of target compounds.[3][4]

General Experimental Workflow

The application of 13C-MFA follows a structured workflow, from experimental design to data analysis. The process begins with culturing the microorganism on a specifically designed medium containing the 13C-labeled tracer. After a period of growth to ensure the metabolic and isotopic steady state is reached, samples are rapidly collected, and metabolism is quenched. Subsequent steps involve the extraction and preparation of metabolites for analysis by GC-MS or NMR to determine the isotopic labeling patterns. This data, combined with measured extracellular rates (e.g., substrate uptake, product secretion), is used in a computational model to estimate the intracellular fluxes.

Detailed Experimental Protocols

This section outlines the key methodologies required for a successful 13C tracer experiment targeting D-lactic acid production in lactic acid bacteria (LAB).

Isotope Labeling Experiment

-

Media Preparation: Prepare a chemically defined minimal medium to avoid interference from unlabeled carbon sources like yeast extract.[4] The primary carbon source should be the 13C-labeled tracer. A common choice is a mixture of [1-¹³C]glucose and naturally abundant glucose, or [1,2-¹³C]glucose.[4]

-

Pre-culture: Grow a pre-culture of the microbial strain (e.g., Lactobacillus plantarum) in a non-labeled version of the defined medium to obtain a healthy inoculum.

-

Main Culture: Inoculate the main culture containing the 13C-labeled substrate. For fermentative organisms like LAB, maintain anaerobic conditions. Culture the cells until they reach a metabolic and isotopic steady state, typically in the mid-exponential growth phase.

Cell Quenching and Biomass Hydrolysis

Rapidly halting all enzymatic activity is critical to ensure the measured metabolite levels reflect the intracellular state at the time of sampling.

-

Quenching: Quickly withdraw a known volume of cell culture and immediately quench it in a solution kept at a very low temperature, such as 60% methanol (B129727) at -20°C.[5]

-

Harvesting: Centrifuge the quenched cell suspension at low temperature to pellet the biomass.

-

Hydrolysis (for Proteinogenic Amino Acids): While direct measurement of intracellular metabolites is possible, a robust and common method involves analyzing the labeling of proteinogenic amino acids, as their labeling patterns are a result of the fluxes through central metabolic pathways.

-

Resuspend the cell pellet in 6 M HCl.

-

Hydrolyze the biomass at 100°C for 24 hours to break down proteins into their constituent amino acids.

-

Remove the acid by drying the hydrolysate, for example, under a stream of nitrogen gas or in a vacuum concentrator.

-

Sample Derivatization for GC-MS Analysis

Amino acids and other polar metabolites are typically not volatile enough for gas chromatography. Derivatization replaces active hydrogens with nonpolar groups, increasing volatility.

-

Re-suspension: Re-suspend the dried hydrolysate in a suitable solvent like pyridine.

-

Derivatization: Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (TBDMS).[6][7]

-

Incubation: Incubate the mixture at an elevated temperature (e.g., 60-80°C) for 1-2 hours to ensure the reaction is complete. The sample is now ready for GC-MS analysis.

GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1-6 µL) of the derivatized sample into the GC-MS system.[6][7]

-

Separation: The gas chromatograph separates the different derivatized amino acids based on their boiling points and interaction with the GC column.

-

Detection: As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This allows for the determination of the mass distribution vectors (MDVs), revealing the extent and position of 13C incorporation.

Metabolic Pathway to D-Lactic Acid

In most D-lactic acid-producing microbes, such as Lactobacillus species, glucose is metabolized primarily through the Embden-Meyerhof-Parnas (EMP) or glycolytic pathway.[8] Glucose is converted to pyruvate (B1213749), generating ATP and NADH. Pyruvate then stands at a key metabolic branch point. For D-lactic acid production, pyruvate is reduced to D-lactate by the enzyme D-lactate dehydrogenase (D-LDH), a process that regenerates NAD+ by consuming the NADH produced during glycolysis. Tracing 13C atoms from glucose through this pathway is fundamental to MFA. For instance, using [1-¹³C]glucose will result in pyruvate labeled at the carboxyl carbon, which subsequently becomes the carboxyl carbon of D-lactic acid.

Data Presentation and Interpretation

The primary output of a 13C-MFA study is a quantitative map of metabolic fluxes. This data is typically presented relative to a specific substrate uptake rate.

Metabolic Flux Distribution

The table below, adapted from a study on Lactobacillus amylophilus, illustrates how carbon from glucose is partitioned between the main energy-producing pathway (EMP or Glycolysis) and the pathway for generating biosynthetic precursors (Pentose Phosphate Pathway, or HMP).[9] In this homofermentative bacterium, the majority of carbon (60.6%) is directed through glycolysis to produce lactic acid.[9]

Table 1: Example of Central Carbon Metabolic Flux Distribution in Lactobacillus amylophilus in Synthetic Medium

| Metabolic Pathway | Relative Flux (%) | Primary Function |

|---|---|---|

| Embden-Meyerhof-Parnas (EMP/Glycolysis) | 60.6% | ATP Generation, Pyruvate/Lactate Production |

| Pentose Phosphate Pathway (HMP) | 36.4% | NADPH and Precursor (e.g., Ribose-5P) Synthesis |

| Anaplerotic & Other Pathways | 3.0% | Replenishing TCA Cycle, Other Biosynthesis |

(Data adapted from Liu et al., 2013)[9]

Production Metrics from Metabolic Engineering

13C-MFA helps guide metabolic engineering efforts to improve product yields. By identifying and modifying key genetic targets, researchers can significantly enhance D-lactic acid production. The table below compiles production data from several studies on engineered strains.

Table 2: D-Lactic Acid Production Metrics in Metabolically Engineered Microbes

| Microbial Strain | Substrate(s) | Titer (g/L) | Yield (g/g substrate) | Optical Purity (%) | Reference |

|---|---|---|---|---|---|

| Lactobacillus plantarum (Engineered) | Glucose & Xylose | 68.7 | 0.93 | >99.0 | [10] |

| Bacillus subtilis (Engineered) | Glucose | ~54 (0.6 M) | 0.99 | Not specified | [11] |

| Lactobacillus delbrueckii (Engineered) | Lactose & Supplements | 9.39 | 0.188 | 99.09 |[12] |

Conclusion

The use of 13C tracers provides an unparalleled quantitative view of intracellular metabolism. For the production of D-lactic acid, 13C-MFA is an essential tool for diagnosing the metabolic state of a production strain, identifying flux limitations, and verifying the effects of genetic modifications. By precisely mapping how carbon flows through the cell, researchers can move beyond trial-and-error approaches and rationally engineer microbial cell factories for higher titers, yields, and optical purity, paving the way for more efficient and cost-effective bioproduction of valuable chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. osti.gov [osti.gov]

- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Metabolic flux analysis of carbon balance in Lactobacillus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucose metabolic flux distribution of Lactobacillus amylophilus during lactic acid production using kitchen waste saccharified solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic engineering of Bacillus subtilis for production of D-lactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic engineering of Lactobacillus delbrueckii subsp. bulgaricus VI104 as a D-lactic acid cell factory through strategic pathway optimization for enhanced biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing D-(-)-Lactic acid-13C-1 to Unravel Gut Microbiota Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiota represents a complex and dynamic ecosystem that profoundly influences host physiology, metabolism, and immune function. A key aspect of this intricate relationship lies in the production of metabolites by gut microbes, which can act as signaling molecules and energy sources for the host. D-(-)-lactic acid, a stereoisomer of lactate (B86563) produced almost exclusively by bacterial fermentation in the gut, has emerged as a significant molecule of interest.[1] Elevated levels of D-lactic acid have been associated with conditions like short bowel syndrome and metabolic acidosis, highlighting the importance of understanding its production and fate within the intestinal environment.[2]

Stable isotope-resolved metabolomics (SIRM) offers a powerful approach to trace the metabolic pathways of specific compounds. By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), researchers can track the incorporation of the isotope into downstream metabolites, thereby elucidating metabolic fluxes and pathway activities. D-(-)-Lactic acid-¹³C-1 is a valuable tracer for investigating the metabolic contributions of the gut microbiota. This technical guide provides an in-depth overview of the application of D-(-)-Lactic acid-¹³C-1 in gut microbiota research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Insights into D-Lactic Acid Metabolism

The metabolism of D-lactic acid by the gut microbiota can lead to the production of various short-chain fatty acids (SCFAs), which are crucial for gut health. The following tables summarize quantitative data from in vitro fermentation studies using ¹³C-labeled lactate to trace its conversion to SCFAs.

| Metabolite | Concentration (mmol/L) in Fecal Fermentation Supernatant |

| Microflora 1 | |

| Acetate | 5.5 |

| Propionate (B1217596) | 2.1 |

| Butyrate (B1204436) | 11.1 |

| Valerate | 0.2 |

| Total SCFAs | 18.9 |

Table 1: Net Production of Short-Chain Fatty Acids from Lactate Fermentation by Three Different Human Fecal Microfloras. This table is adapted from a study where human fecal microfloras were incubated with 30 mmol/L lactate. Butyrate was the primary end-product for two of the three microfloras, demonstrating significant inter-individual variation in lactate metabolism.[2]

| Metabolite | ¹³C Enrichment (%) from [¹³C]-Lactate |

| Microflora 1 | |

| Butyrate | 60 |

| Propionate | 11 |

Table 2: Percentage of ¹³C-Labeling in Butyrate and Propionate Derived from ¹³C-Lactate. This table highlights the proportion of butyrate and propionate that were synthesized from the labeled lactate precursor, confirming the metabolic linkage. The data underscores that lactate is a significant precursor for butyrate synthesis in certain microbial communities.[2]

Signaling Pathways of D-Lactic Acid

D-lactic acid is not merely a metabolic byproduct; it also functions as a signaling molecule, primarily through its interaction with the G-protein coupled receptor HCAR1 (Hydroxycarboxylic Acid Receptor 1), also known as GPR81. This interaction has significant implications for gut health, particularly in maintaining the integrity of the intestinal barrier.

Caption: HCAR1 Signaling Pathway in Gut Epithelial Cells.

Activation of HCAR1 by D-lactic acid leads to the inhibition of adenylyl cyclase by the Gαi subunit of the G-protein.[1] This reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of Protein Kinase A (PKA).[3] The PKA/CREB signaling axis is a known regulator of gene expression, and its modulation by D-lactic acid can influence the expression of tight junction proteins, ultimately enhancing intestinal barrier function.[1][3] Studies have shown that sustained exposure to lactate can increase transepithelial electrical resistance, a measure of barrier integrity.[1]

Experimental Workflows and Protocols

Investigating the metabolic fate of D-(-)-Lactic acid-¹³C-1 requires a systematic experimental approach, from sample collection and preparation to sophisticated analytical techniques.

Caption: Experimental Workflow for Tracing D-(-)-Lactic acid-¹³C-1 Metabolism.

Detailed Experimental Protocols

1. In Vitro Fecal Fermentation

This protocol is adapted from methodologies used for assessing the metabolism of substrates by gut microbiota.[4]

-

Fecal Sample Collection and Preparation:

-

Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.

-

Process the samples immediately under anaerobic conditions (e.g., in an anaerobic chamber) to preserve the viability of obligate anaerobes.

-

Prepare a 10-20% (w/v) fecal slurry by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) or a suitable culture medium.

-

Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris, and use the supernatant as the inoculum.

-

-

Fermentation:

-

Prepare a basal anaerobic culture medium. A typical medium contains peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl.

-

Dispense the medium into anaerobic culture tubes or a bioreactor.

-

Inoculate the medium with the fecal slurry (e.g., 5-10% v/v).

-

Add a sterile stock solution of D-(-)-Lactic acid-¹³C-1 to achieve the desired final concentration (e.g., 10-30 mmol/L).

-

Incubate the cultures at 37°C under anaerobic conditions.

-

Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) for metabolite analysis.

-

2. Sample Preparation for LC-MS/MS Analysis of ¹³C-Labeled SCFAs

This protocol involves derivatization to enhance the detection of SCFAs by LC-MS/MS.[5][6]

-

Quenching and Extraction:

-

Immediately quench metabolic activity in the collected samples by adding cold methanol (B129727) (-20°C).

-

Centrifuge the samples at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet bacterial cells and debris.

-

Collect the supernatant for analysis.

-

-

Derivatization (using 3-nitrophenylhydrazine (B1228671) - 3-NPH):

-

To 50 µL of the supernatant, add an internal standard mixture containing ¹³C-labeled SCFAs (if not already the target analytes).

-

Add 50 µL of 200 mM 3-NPH in a suitable solvent.

-

Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Incubate the mixture at 40°C for 30 minutes.

-

Stop the reaction by adding a quenching solution (e.g., 0.1% formic acid).

-

The sample is now ready for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate the derivatized SCFAs.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for the 3-NPH derivatives of both the unlabeled and ¹³C-labeled SCFAs (e.g., acetate, propionate, butyrate). The mass shift corresponding to the number of ¹³C atoms will allow for their differentiation and quantification.

-

4. NMR Spectroscopy for Isotopomer Analysis

NMR provides detailed information on the specific positions of ¹³C atoms within a molecule.

-

Sample Preparation:

-

Lyophilize the fermentation supernatant to remove water.

-

Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

-

-

NMR Acquisition:

-

Acquire one-dimensional (1D) ¹³H and ¹³C NMR spectra, as well as two-dimensional (2D) heteronuclear spectra like ¹H-¹³C HSQC.

-

The ¹³C spectra will directly show the signals of the ¹³C-labeled carbons. The coupling patterns in the ¹H spectra (¹³C satellites) and the cross-peaks in the 2D spectra will confirm the position of the ¹³C label.

-

Metabolic Pathway of D-Lactic Acid to Butyrate

One of the key metabolic fates of D-lactic acid in the gut is its conversion to butyrate, a primary energy source for colonocytes with anti-inflammatory properties. This conversion is carried out by specific lactate-utilizing bacteria.

Caption: Metabolic Conversion of D-Lactic Acid to Butyrate.

The pathway involves the initial conversion of D-lactic acid to pyruvate. Pyruvate is then oxidatively decarboxylated to acetyl-CoA. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which is subsequently reduced to butyryl-CoA. The final step often involves the transfer of the CoA moiety to external acetate, yielding butyrate and regenerating acetyl-CoA.[7] When D-(-)-Lactic acid-¹³C-1 is used as a tracer, the ¹³C label is incorporated into the carboxyl group of acetyl-CoA and subsequently into the butyrate molecule.

Conclusion

D-(-)-Lactic acid-¹³C-1 is an invaluable tool for elucidating the metabolic activities of the gut microbiota. By employing the experimental workflows and analytical protocols outlined in this guide, researchers can gain quantitative insights into the conversion of D-lactic acid into beneficial SCFAs like butyrate. Furthermore, understanding the signaling role of D-lactic acid through the HCAR1 receptor provides a mechanistic link between microbial metabolism and host intestinal health. This knowledge is critical for the development of novel therapeutic strategies, such as targeted prebiotics or probiotics, aimed at modulating the gut microbiome for the prevention and treatment of a range of diseases. The continued application of stable isotope tracing will undoubtedly deepen our understanding of the complex metabolic interplay between the gut microbiota and its host.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Lactate is mainly fermented to butyrate by human intestinal microfloras but inter-individual variation is evident - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of cAMP-PKA Pathway in Lactate-Induced Intramuscular Triglyceride Accumulation and Mitochondria Content Increase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 6. A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Isotopic Labeling for the Investigation of D-Lactate Accumulation in Disease States: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-lactate, a stereoisomer of the more commonly known L-lactate, has emerged from relative obscurity to become a metabolite of significant interest in a range of pathological conditions. While produced in minute quantities by mammalian cells through the methylglyoxal (B44143) pathway, the primary source of systemic D-lactate is the metabolic activity of the gut microbiome. In disease states characterized by gut dysbiosis, intestinal hyperpermeability, or metabolic dysregulation—such as short bowel syndrome, inflammatory bowel disease, diabetes, and liver disease—the accumulation of D-lactate can lead to D-lactic acidosis and contribute to neurological and mitochondrial dysfunction. Understanding the dynamics of D-lactate production, absorption, and metabolism is therefore crucial for elucidating disease mechanisms and developing novel therapeutic strategies. Stable isotope tracing, a powerful analytical technique, offers the precision required to track the metabolic fate of precursors into D-lactate, thereby providing a quantitative measure of its production and flux. This technical guide provides an in-depth overview of the application of isotopic labeling, primarily using ¹³C-glucose, to study D-lactate accumulation in disease states. It includes detailed experimental protocols, data presentation in tabular format for comparative analysis, and visualizations of key metabolic and signaling pathways using Graphviz DOT language.

Introduction to D-Lactate Metabolism and its Pathophysiological Relevance

Under normal physiological conditions, D-lactate is present in human blood at very low concentrations.[1] Its primary endogenous production route is the glyoxalase system, which detoxifies the reactive dicarbonyl compound methylglyoxal, a byproduct of glycolysis. However, the vast majority of D-lactate in the body originates from the fermentation of carbohydrates by various bacterial species within the gastrointestinal tract.[2][3] In a healthy individual, D-lactate is efficiently metabolized in the liver and kidneys or excreted in the urine, preventing its systemic accumulation.

Several disease states are associated with elevated levels of D-lactate:

-

Short Bowel Syndrome (SBS): In SBS, the malabsorption of carbohydrates leads to an increased substrate for colonic bacteria, resulting in a significant overproduction of D-lactate and often leading to D-lactic acidosis, characterized by metabolic acidosis and neurological symptoms.[2][3]

-

Inflammatory Bowel Disease (IBD): Patients with IBD, including Crohn's disease and ulcerative colitis, often exhibit increased intestinal permeability and gut dysbiosis, which can contribute to elevated systemic D-lactate levels.[2][4][5]

-

Diabetes and Obesity: Alterations in gut microbiota composition and increased methylglyoxal formation in diabetic patients can lead to higher circulating D-lactate concentrations.[6]

-

Liver Disease: Since the liver is a primary site of D-lactate clearance, impaired liver function can result in its accumulation.[7][8]

-

Sepsis and Trauma: Elevated D-lactate can be an indicator of gut ischemia and increased bacterial translocation in critically ill patients.[9][10][11]

Isotopic Labeling: A Tool to Trace D-Lactate Metabolism

Stable isotope tracing allows for the precise tracking of atoms from a labeled substrate (e.g., ¹³C-glucose) as it is metabolized through various biochemical pathways. By measuring the incorporation of the stable isotope into downstream metabolites like D-lactate, researchers can quantify the contribution of that substrate to the metabolite's production. This provides a dynamic view of metabolic fluxes that cannot be obtained from concentration measurements alone.

The general workflow for a D-lactate tracing study involves:

-

Administration of a stable isotope-labeled precursor (e.g., uniformly labeled [U-¹³C₆]-glucose).

-

Collection of biological samples (e.g., blood, urine, feces, tissues) at specific time points.

-

Sample preparation to extract and isolate metabolites, including the chiral separation of D- and L-lactate.

-

Analysis by mass spectrometry (MS) to determine the isotopic enrichment in D-lactate.

-

Data analysis to calculate metabolic flux rates.

Quantitative Data on D-Lactate Levels in Disease States

The following tables summarize quantitative data on D-lactate concentrations in various human diseases, compiled from multiple studies. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 1: Plasma/Serum D-Lactate Concentrations in Various Diseases

| Disease State | Patient Population | D-Lactate Concentration (mean ± SD/SEM or median [range]) | Control Group Concentration | Reference(s) |

| Short Bowel Syndrome | Pediatric patients with D-lactic acidosis | >3 mmol/L | Normal: <0.03 mmol/L | [2] |

| Adult patient with D-lactic acidosis | >3 mmol/L | Normal: <0.03 mmol/L | [2] | |

| Inflammatory Bowel Disease | Crohn's Disease (active) | 16.08 ± 4.8 mg/L | 10.2 ± 3.22 mg/L (healthy controls) | [5] |

| Crohn's Disease (remission) | 11.16 ± 3.17 mg/L | 10.2 ± 3.22 mg/L (healthy controls) | [5] | |

| Pediatric IBD (active) | 4.05 nmol/L (median) | -0.25 nmol/L (median, healthy controls) | [4] | |

| Liver Cirrhosis | All patients | Significantly higher than controls | - | [7] |

| Child-Pugh A | Lower than Child-Pugh B & C | - | [7] | |

| Child-Pugh B | Higher than Child-Pugh A | - | [7] | |

| Child-Pugh C | Higher than Child-Pugh B | - | [7] | |

| Sepsis | Non-survivors (rectal lumen) | 1.1 [0.3 to 2.5] mmol/L | 0.1 [0 to 0.8] mmol/L (healthy subjects) | [9] |

| Survivors (rectal lumen) | 0.4 [0 to 1.2] mmol/L | 0.1 [0 to 0.8] mmol/L (healthy subjects) | [9] | |

| Non-survivors (plasma) | 0.4 [0.1 to 0.7] mmol/L | 0.03 [0 to 0.13] mmol/L (healthy subjects) | [9] | |

| Survivors (plasma) | 0.3 [0.1 to 0.6] mmol/L | 0.03 [0 to 0.13] mmol/L (healthy subjects) | [9] | |

| Trauma | Non-survivors (serum) | 6.16 mmol/L | - | [12] |

| Survivors (serum) | 3.08 mmol/L | - | [12] | |

| Type 2 Diabetes | Patients | 12.3 ± 0.8 µmol/L | 8.9 ± 0.5 µmol/L (controls) | [6] |

Table 2: Urinary D-Lactate Concentrations in Disease

| Disease State | Patient Population | D-Lactate Concentration (mean ± SEM) | Control Group Concentration | Reference(s) |

| Type 2 Diabetes | Patients | 3.4 ± 1.0 µmol/mmol creatinine | 1.2 ± 0.2 µmol/mmol creatinine | [6] |

| Inflammatory Bowel Disease | Patients | 2.5 ± 0.4 µmol/mmol creatinine | 1.2 ± 0.2 µmol/mmol creatinine | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in a D-lactate isotopic labeling study.

In Vivo Stable Isotope Tracing with [U-¹³C₆]-Glucose in a Mouse Model

This protocol is adapted for studying the contribution of glucose to D-lactate production in a mouse model of a disease of interest (e.g., chemically induced colitis for IBD).

Materials:

-

[U-¹³C₆]-D-Glucose (sterile, for in vivo use)

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane)

-

Infusion pump and catheters

-

Blood collection tubes (e.g., EDTA-coated)

-

Tissue collection tools (forceps, scissors)

-

Liquid nitrogen

Procedure:

-

Animal Preparation:

-

Acclimatize animals to the experimental conditions.

-

For studies of gut-derived D-lactate, a disease model (e.g., DSS-induced colitis) should be established.

-

Fast mice for 6 hours prior to the infusion to reduce background from dietary glucose. Water should be available ad libitum.[13]

-

-

Tracer Infusion:

-

Anesthetize the mouse using isoflurane.

-

Administer a bolus of [U-¹³C₆]-D-glucose (e.g., 0.4 mg/g body weight) via intraperitoneal injection to rapidly increase plasma ¹³C-glucose enrichment.[14]

-

Immediately begin a continuous intravenous infusion of [U-¹³C₆]-D-glucose (e.g., 0.012 mg/g/min) via a tail vein catheter to maintain a steady-state level of isotopic enrichment in the plasma.[14] The infusion should last for a predetermined period (e.g., 90-120 minutes) to allow for labeling of downstream metabolites.

-

-

Sample Collection:

-

At the end of the infusion period, collect blood via cardiac puncture into EDTA-coated tubes. Immediately place the tubes on ice.

-

Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.[13]

-

Euthanize the animal and rapidly dissect tissues of interest (e.g., colon, liver, brain).

-

Immediately freeze the tissues in liquid nitrogen to quench metabolic activity. Store tissues at -80°C.

-

Collect fecal pellets from the colon for analysis of gut bacterial metabolism.

-

Sample Preparation for D-Lactate Isotopic Analysis

4.2.1. Metabolite Extraction from Plasma and Tissues:

-

Plasma:

-

To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

-

Vortex thoroughly and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

Tissues:

-

Weigh 20-50 mg of frozen tissue.

-

Homogenize the tissue in 1 mL of ice-cold 80% methanol.[13]

-

Add 500 µL of ice-cold water and vortex.

-

Add 1 mL of ice-cold chloroform (B151607) for phase separation of polar and non-polar metabolites. Vortex for 10 minutes at 4°C.[13]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

The upper aqueous phase contains the polar metabolites, including D-lactate. Carefully collect this layer and dry it as described for plasma.

-

LC-MS/MS Method for Chiral Separation and Quantification of D-Lactate Isotopologues

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Chiral Column: Astec CHIROBIOTIC R column (or similar teicoplanin-based column) is recommended for the separation of D- and L-lactate enantiomers.[15][16]

-

Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with a small amount of acid and a pairing agent like acetic acid and triethylamine) and an organic component (e.g., methanol or acetonitrile). The exact composition and gradient will need to be optimized for the specific column and system.[15]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) for reproducible retention times.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for lactate (B86563) analysis.[17]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for unlabeled D-lactate and its ¹³C-labeled isotopologues. The exact m/z values will depend on the number of ¹³C atoms incorporated. For example, for D-lactate derived from [U-¹³C₆]-glucose, the following transitions would be relevant:

-

D-Lactate (M+0): m/z 89 -> m/z 43

-

[¹³C₃]-D-Lactate (M+3): m/z 92 -> m/z 46

-

-

Data Analysis: The peak areas of the different isotopologues are used to calculate the fractional enrichment of ¹³C in the D-lactate pool.

GC-MS Method for D-Lactate Isotopic Analysis (Alternative Method)

Derivatization:

-

For GC-MS analysis, the carboxyl and hydroxyl groups of lactate must be derivatized to increase its volatility. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[18]

-

The dried metabolite extract is reconstituted in a suitable solvent (e.g., pyridine) and the derivatizing agent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized metabolites.

-

Ionization: Electron Ionization (EI).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to detect the different isotopologues based on their mass-to-charge ratios.

Visualization of Key Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic and signaling pathways related to D-lactate.

D-Lactate Production Pathways

References

- 1. Quantitative Evaluation of D-Lactate Pathophysiology: New Insights into the Mechanisms Involved and the Many Areas in Need of Further Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. sggssg.ch [sggssg.ch]

- 5. Diagnostic and Clinical Significance of Serum Levels of D-Lactate and Diamine Oxidase in Patients with Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes of plasma D(-)-lactate, diamine oxidase and endotoxin in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luminal concentrations of L- and D-lactate in the rectum may relate to severity of disease and outcome in septic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Lactate for Sepsis in Polytrauma Patients, a Time related Analysis using the IBM Watson Trauma Pathway Explorer® - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Prognostic Value of Lactate Levels in Trauma Patients’ Outcomes in Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]

- 16. labcluster.com [labcluster.com]

- 17. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

Methodological & Application

Application Note: Quantification of D-(-)-Lactic Acid in Human Plasma Using D-(-)-Lactic acid-13C-1 as an Internal Standard by LC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactic acid exists as two stereoisomers, L-(+)-lactic acid and D-(-)-lactic acid. L-lactic acid is the predominant form in mammals and is a key product of glycolysis. In contrast, D-lactic acid is primarily produced by gut bacteria and its accumulation in the blood can lead to D-lactic acidosis, a condition characterized by metabolic acidosis and neurological symptoms.[1][2][3] Therefore, the accurate and sensitive quantification of D-lactic acid in biological matrices is of significant clinical and research interest.

This application note describes a robust and sensitive method for the quantification of D-(-)-lactic acid in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) with D-(-)-Lactic acid-13C-1 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[4]

Experimental Protocols

Materials and Reagents

-

D-(-)-Lactic acid

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS system.